5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole
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Overview
Description
5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is an organic compound that features an oxirane (epoxide) ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole typically involves the reaction of a benzodioxole derivative with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source. The reaction is often catalyzed by a base such as sodium hydroxide or tetrabutylammonium bromide to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Result from the reduction of the oxirane ring.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole involves its reactivity due to the presence of the oxirane ring. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The benzodioxole moiety can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-((oxiran-2-ylmethoxy)methyl)furan: Another compound with an oxirane ring attached to a furan moiety.
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: A compound with two oxirane rings attached to a furan core.
Uniqueness
5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is unique due to the presence of both the oxirane ring and the benzodioxole moiety. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The benzodioxole moiety provides additional stability and potential for interactions that enhance the compound’s utility in various fields.
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-9-10(14-6-13-9)3-7(1)11-4-8-5-12-8/h1-3,8H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETPZTCSSANWOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516729 |
Source
|
Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38417-65-1 |
Source
|
Record name | 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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